molecular formula C24H21N5OS B5468482 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide

Cat. No.: B5468482
M. Wt: 427.5 g/mol
InChI Key: TXANJXJVYXKWJL-BWAHOGKJSA-N
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Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(1Z)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(1Z)-1-phenylethylidene]acetohydrazide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection using formic acid (98%) to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in cell proliferation and survival, thereby inhibiting the growth of cancer cells. Molecular docking studies have shown that it can bind to the aromatase enzyme, which is a potential target for its anticancer activity .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
  • 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
  • 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones Compared to these compounds, 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(1Z)-1-phenylethylidene]acetohydrazide exhibits unique structural features and biological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS/c1-18(19-11-5-2-6-12-19)25-26-22(30)17-31-24-28-27-23(20-13-7-3-8-14-20)29(24)21-15-9-4-10-16-21/h2-16H,17H2,1H3,(H,26,30)/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXANJXJVYXKWJL-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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